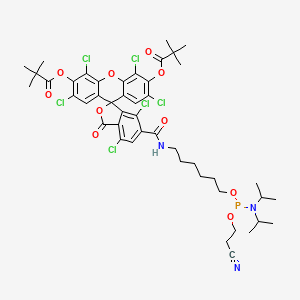
HEX phosphoramidite, 6-isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
HEX phosphoramidite, 6-isomer, is synthesized through a series of chemical reactions involving the introduction of hexachlorofluorescein into a phosphoramidite group. The synthesis typically involves the following steps:
Coupling Reaction: The hexachlorofluorescein is coupled with a phosphoramidite reagent under anhydrous conditions using a coupling agent such as tetrazole.
Deprotection: The resulting compound undergoes deprotection using standard conditions with 25% ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR and HPLC-MS analysis, to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
HEX phosphoramidite, 6-isomer, primarily undergoes substitution reactions during the synthesis of labeled oligonucleotides. The key reactions include:
Coupling Reaction: The phosphoramidite group reacts with the hydroxyl group of the oligonucleotide, forming a phosphite triester linkage.
Oxidation: The phosphite triester is oxidized to a phosphate triester using an oxidizing agent such as iodine.
Common Reagents and Conditions
Coupling Agent: Tetrazole or similar activators.
Oxidizing Agent: Iodine in the presence of water and pyridine.
Deprotection Reagent: Ammonium hydroxide.
Major Products
The major product formed from these reactions is the fluorescent-labeled oligonucleotide, which can be used in various molecular biology applications .
Scientific Research Applications
HEX phosphoramidite, 6-isomer, has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescent-labeled oligonucleotides for studying nucleic acid interactions.
Biology: Employed in PCR assays for detecting and quantifying specific DNA sequences.
Medicine: Utilized in diagnostic assays for identifying genetic mutations and pathogens.
Industry: Applied in the development of molecular probes for environmental monitoring and food safety testing.
Mechanism of Action
The mechanism of action of HEX phosphoramidite, 6-isomer, involves its incorporation into oligonucleotides during synthesis. The compound acts as a fluorescent label, emitting light when excited by a specific wavelength. This fluorescence allows for the detection and quantification of labeled oligonucleotides in various assays . The molecular targets include DNA sequences, and the pathways involved are those related to nucleic acid hybridization and amplification .
Comparison with Similar Compounds
HEX phosphoramidite, 6-isomer, is unique due to its specific emission spectrum and high fluorescence intensity. Similar compounds include:
6-carboxyfluorescein phosphoramidite (6-FAM): Another fluorescein derivative with different spectral properties.
Tetrachlorofluorescein phosphoramidite (TET): A related compound with distinct emission characteristics.
VIC phosphoramidite: An asymmetrical xanthene dye with spectral properties similar to HEX.
This compound, stands out for its high efficiency in labeling oligonucleotides and its compatibility with various detection systems .
Properties
CAS No. |
1360547-55-2 |
|---|---|
Molecular Formula |
C46H52Cl6N3O10P |
Molecular Weight |
1050.6 g/mol |
IUPAC Name |
[2',4,4',5',7,7'-hexachloro-6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C46H52Cl6N3O10P/c1-23(2)55(24(3)4)66(61-19-15-16-53)60-18-14-12-11-13-17-54-40(56)25-20-28(47)31-32(33(25)50)46(65-41(31)57)26-21-29(48)38(63-42(58)44(5,6)7)34(51)36(26)62-37-27(46)22-30(49)39(35(37)52)64-43(59)45(8,9)10/h20-24H,11-15,17-19H2,1-10H3,(H,54,56) |
InChI Key |
RDZTYXJTMDFAOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC(=C2C(=C1Cl)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Cl)OC(=O)C(C)(C)C)Cl)Cl)OC(=O)C(C)(C)C)Cl)OC2=O)Cl)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















